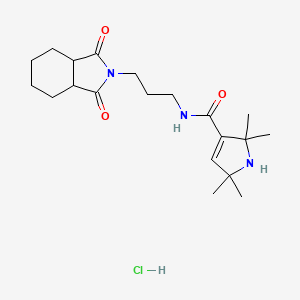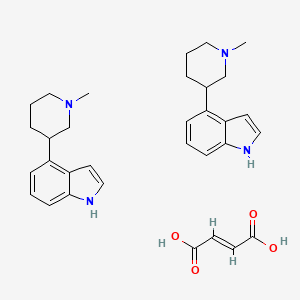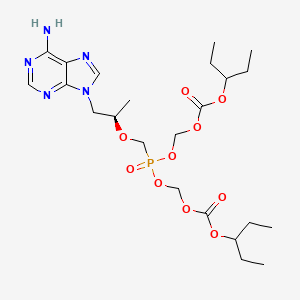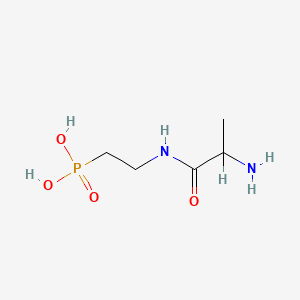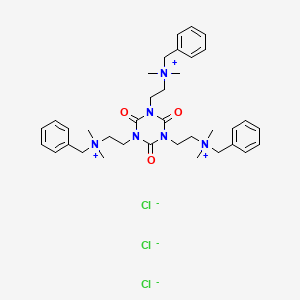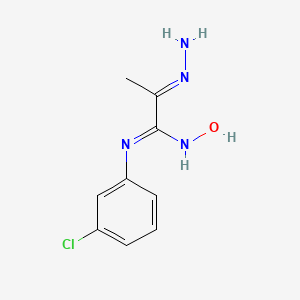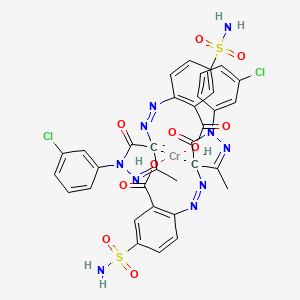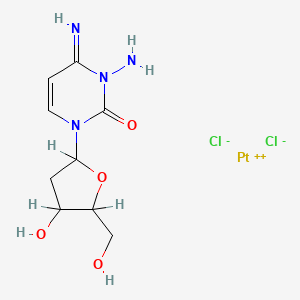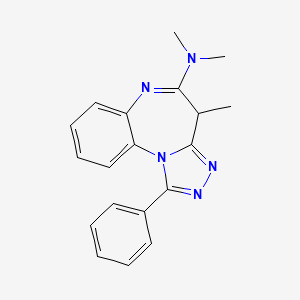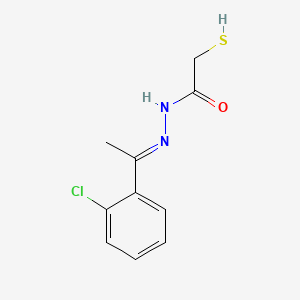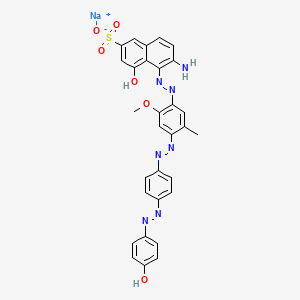
Sodium 6-amino-4-hydroxy-5-((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-m-tolyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)azo]phenyl]azo]-6-methoxy-m-tolyl]azo]naphthalene-2-sulfonate: is a complex organic compound primarily used as an acid dye. It is known for its vibrant color properties and is commonly referred to as Acid Red 337. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)azo]phenyl]azo]-6-methoxy-m-tolyl]azo]naphthalene-2-sulfonate involves multiple steps:
Diazotization: The process begins with the diazotization of aromatic amines. For instance, 4-aminophenol is diazotized using sodium nitrite in an acidic medium.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 4-hydroxyaniline, to form an azo compound.
Further Coupling: This intermediate azo compound undergoes further coupling with other aromatic amines or phenols to achieve the final complex structure.
Sulfonation: The final step involves sulfonation to introduce the sulfonate group, enhancing the compound’s solubility in water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a pH indicator due to its color change properties in different pH environments.
- Employed in the synthesis of other complex organic compounds.
Biology and Medicine:
- Utilized in histological staining to differentiate between different types of tissues.
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Applied in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The azo groups can interact with various substrates, leading to color changes. In biological systems, the compound can bind to proteins and other macromolecules, altering their properties and functions.
Comparison with Similar Compounds
- Sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonate
- Sodium 6-amino-5-[[4-chloro-3-[[(2,4-dimethylphenyl)amino]sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate
Uniqueness:
- The presence of multiple azo groups and the specific arrangement of aromatic rings and functional groups make sodium 6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)azo]phenyl]azo]-6-methoxy-m-tolyl]azo]naphthalene-2-sulfonate unique in its color properties and reactivity.
- Its high solubility in water due to the sulfonate group distinguishes it from other similar compounds, making it more suitable for applications requiring aqueous solutions.
Properties
CAS No. |
94200-90-5 |
|---|---|
Molecular Formula |
C30H24N7NaO6S |
Molecular Weight |
633.6 g/mol |
IUPAC Name |
sodium;6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-2-methoxy-5-methylphenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C30H25N7O6S.Na/c1-17-13-26(36-37-30-24(31)12-3-18-14-23(44(40,41)42)15-27(39)29(18)30)28(43-2)16-25(17)35-34-20-6-4-19(5-7-20)32-33-21-8-10-22(38)11-9-21;/h3-16,38-39H,31H2,1-2H3,(H,40,41,42);/q;+1/p-1 |
InChI Key |
PEZUHEXRAWTQDY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O)OC)N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


